3-Hydroxy-dl-kynurenine

Catalog No.
S570250
CAS No.
484-78-6
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-dl-kynurenine

CAS Number

484-78-6

Product Name

3-Hydroxy-dl-kynurenine

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)[O-])[NH3+]

Synonyms

α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine; 3-Hydroxy-DL-kynurenine Hydrochloride Salt; 3-Hydroxykynurenine; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydroxykynurenine Hydrochloride Salt; NS

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N

The exact mass of the compound 3-Hydroxykynurenine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of hydroxykynurenine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-dl-kynurenine (CAS 484-78-6) is a redox-active intermediate in the kynurenine pathway of tryptophan metabolism, structurally differentiated from L-kynurenine by a 3-hydroxyl group on its aromatic ring. Procured primarily as a racemic mixture (DL), it serves as a quantitative analytical standard for LC-MS/MS metabolomic profiling and a specialized substrate for redox biology assays. Unlike stable upstream precursors, this compound exhibits concentration-dependent pro-oxidant and antioxidant behaviors, spontaneously auto-oxidizing to generate reactive oxygen species (ROS) and xanthommatin under physiological conditions. This dual utility—as a reproducible reference material and a controlled ROS generator—drives its procurement for clinical biomarker quantification, immunology research, and enzymatic inhibition studies .

Substituting 3-Hydroxy-dl-kynurenine with its upstream precursor, L-kynurenine, or downstream metabolites fundamentally alters assay mechanics and analytical accuracy. L-kynurenine lacks the critical 3-hydroxyl group, rendering it incapable of spontaneous auto-oxidation and direct ROS-mediated cytotoxicity; it functions primarily as an aryl hydrocarbon receptor (AhR) agonist rather than an oxidative stress generator. Furthermore, while the pure enantiomer 3-hydroxy-L-kynurenine is available, the DL-racemate is frequently procured for broad analytical standardization and non-enantioselective redox assays because it provides equivalent chromatographic performance in standard reverse-phase LC-MS/MS workflows at a significantly lower procurement cost. Attempting to use uncalibrated biological matrices or structural analogs in targeted metabolomics leads to quantification failure, as exact mass and retention time matching strictly require the authentic 3-Hydroxy-dl-kynurenine standard .

Spontaneous Auto-Oxidation and ROS Generation Capacity

3-Hydroxy-dl-kynurenine functions as a quantifiable endogenous oxidative stress generator. Under physiological conditions, it undergoes spontaneous auto-oxidation to form o-aminoquinone, which subsequently dimerizes into xanthommatin, generating reactive oxygen species (ROS) in the process. In contrast, L-kynurenine lacks the 3-hydroxyl group and remains redox-stable, failing to generate equivalent ROS or xanthommatin dimers under identical physiological conditions .

Evidence DimensionSpontaneous auto-oxidation and ROS generation
Target Compound DataRapid auto-oxidation to xanthommatin and ROS
Comparator Or BaselineL-Kynurenine (Redox-stable, no spontaneous xanthommatin formation)
Quantified DifferenceBinary functional divergence in redox activity and dimer formation
ConditionsPhysiological pH and oxygenation

Procurement of 3-HK is essential for assays requiring controlled, endogenous-like ROS generation and neurotoxicity modeling where L-kynurenine is completely inactive.

Analytical Precision and Reproducibility in LC-MS/MS Workflows

As a certified analytical standard, 3-Hydroxy-dl-kynurenine demonstrates high reproducibility in targeted mass spectrometry. In validated LC-MS/MS assays for serum and urine, the 3-HK standard achieves an intra- and inter-assay imprecision of less than 12%, with extraction recoveries ranging from 94% to 105% and matrix effects below 6.7%. The lower limit of quantification (LLOQ) is established at 1.96 ng/mL. This precision is unattainable when using uncalibrated proxies or structurally related isomers, which fail to provide the exact retention time and fragmentation patterns required for clinical quantification [1].

Evidence DimensionLC-MS/MS analytical recovery and LLOQ
Target Compound Data94-105% recovery, LLOQ 1.96 ng/mL
Comparator Or BaselineUncalibrated biological matrices or structural proxies (High variance, unquantifiable baseline)
Quantified Difference<12% imprecision and <6.7% matrix effect
ConditionsLC-MS/MS of human serum and urine samples

Validates the racemate as a highly reproducible, clinical-grade reference material for diagnostic and metabolomic workflows.

Direct Inhibition of Aldehyde Dehydrogenase (ALDH)

3-Hydroxy-dl-kynurenine exhibits concentration-dependent inhibition of aldehyde dehydrogenase (ALDH), a property not shared by all kynurenine pathway metabolites. At a concentration of 100 μM, it inhibits yeast and rat liver ALDH by 97% and 69%, respectively. This level of direct enzymatic inhibition distinguishes it from non-hydroxylated metabolites, making 3-HK a specific pharmacological tool for evaluating metabolic disruption and alcohol aversion mechanisms.

Evidence DimensionAldehyde dehydrogenase (ALDH) inhibition
Target Compound Data97% yeast ALDH / 69% rat liver ALDH inhibition
Comparator Or BaselineBaseline uninhibited enzyme activity
Quantified Difference69-97% reduction in ALDH activity
Conditions100 μM concentration in vitro

Provides a quantifiable biochemical rationale for selecting 3-HK in metabolic and enzymology assays targeting ALDH.

Immunosuppressive Potency via CD4+ T-Cell Inhibition

In immunological assays, 3-Hydroxy-dl-kynurenine acts as a direct immunosuppressant. It significantly inhibits CD4+ T-cell proliferation in a dose-dependent manner, exhibiting an IC50 of approximately 70 μM, and induces T-cell-mediated cell death. This provides a distinct mechanism of action compared to L-kynurenine, which modulates immunity primarily via the AhR pathway rather than direct ROS-mediated T-cell apoptosis.

Evidence DimensionCD4+ T-cell proliferation inhibition
Target Compound DataIC50 ~70 μM for CD4+ T-cell inhibition
Comparator Or BaselineL-Kynurenine (AhR-dependent, non-cytotoxic at equivalent doses)
Quantified DifferenceDirect cytotoxic inhibition at 70 μM
ConditionsIn vitro CD4+ T-cell proliferation assay

Crucial for researchers modeling tumor microenvironment immunosuppression or allograft tolerance where direct T-cell apoptosis is the target mechanism.

Targeted Metabolomics and Clinical Diagnostics (LC-MS/MS)

Used as a primary reference standard for quantifying kynurenine pathway dysregulation in neurodegenerative diseases, tuberculosis, and HIV, relying on its <12% assay imprecision and 1.96 ng/mL LLOQ [1].

Neurotoxicity and Oxidative Stress Modeling

Applied in cellular assays to simulate endogenous ROS generation and neuronal apoptosis, utilizing its spontaneous auto-oxidation into xanthommatin .

Immunomodulation and Tumor Microenvironment Studies

Utilized to induce CD4+ T-cell apoptosis (IC50 ~70 μM) in vitro, modeling the immunosuppressive effects of tryptophan degradation in cancer and allograft survival.

Enzymatic Inhibition Assays

Procured as a specific inhibitor for aldehyde dehydrogenase (ALDH) to study metabolic pathways, alcoholism-aversion mechanisms, and kynureninase kinetics .

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

224.07970687 g/mol

Monoisotopic Mass

224.07970687 g/mol

Heavy Atom Count

16

Melting Point

217 °C

UNII

27723548JL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

484-78-6

Wikipedia

3-Hydroxykynurenine

Dates

Last modified: 08-15-2023

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